ethyl (2E)-3-ethoxy-2-nitro-2-propenoate
Description
Ethyl (2E)-3-ethoxy-2-nitro-2-propenoate is a nitro-substituted α,β-unsaturated ester with the molecular formula C₇H₁₁NO₅ and a molecular weight of 189.17 g/mol. Its structure features a nitro group (-NO₂) at position 2 and an ethoxy (-OCH₂CH₃) substituent at position 3 of the propenoate backbone. This compound is synthesized via nitration of precursor esters and is notable for its role in heterocyclic chemistry, particularly in cyclization reactions using polyphosphoric acid to form substituted 3-nitro-4H-pyrans and other systems . Reduction of the nitro group (via TiCl₄, hydrogenation, or transfer hydrogenation) yields intermediates for pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H11NO5 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
ethyl (E)-3-ethoxy-2-nitroprop-2-enoate |
InChI |
InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3/b6-5+ |
InChI Key |
NCRBAZRGVXAEOT-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C(\C(=O)OCC)/[N+](=O)[O-] |
Canonical SMILES |
CCOC=C(C(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2E)-3-ethoxy-2-nitro-2-propenoate can be synthesized through several methods. One common approach involves the nitration of ethyl (2E)-3-ethoxy-2-propenoate using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-ethoxy-2-nitro-2-propenoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Ethyl (2E)-3-ethoxy-2-nitro-2-propenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl (2E)-3-ethoxy-2-nitro-2-propenoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways. The ester moiety can undergo hydrolysis, releasing active intermediates that interact with biological targets.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The structural and electronic profiles of ethyl (2E)-3-ethoxy-2-nitro-2-propenoate are compared with analogous α,β-unsaturated esters below:
Key Observations :
- Nitro vs. Cyano Groups: The nitro group in the target compound is more electron-withdrawing than cyano, increasing the reactivity of the α,β-unsaturated ester toward nucleophilic additions (e.g., Michael additions) and cyclizations .
- Substituent Effects : Ethoxy groups improve solubility in polar aprotic solvents, while aryl groups (e.g., methoxyphenyl) enhance π-π stacking interactions in crystal structures .
Reactivity and Chemical Transformations
Electronic Effects :
Physical and Spectral Characteristics
- IR Spectroscopy: Nitro group: Strong asymmetric/symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹ . Cyano group: Sharp peak near 2200 cm⁻¹ .
- NMR: this compound: Doublet for =CH at δ 6.8–7.2 ppm; ethoxy signals at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet) . Cyano analogs: =CH signal upfield (δ 7.8–8.2 ppm) due to conjugation with -CN .
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